An In-depth Technical Guide to the Physical Properties of 3-Ethyl-1-methyl-1H-pyrazole
An In-depth Technical Guide to the Physical Properties of 3-Ethyl-1-methyl-1H-pyrazole
Introduction
Pyrazole and its derivatives are fundamental heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1] This technical guide provides a comprehensive examination of the physical properties of a specific derivative, 3-Ethyl-1-methyl-1H-pyrazole. While this compound is not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry and data from closely related analogs to provide a robust predictive profile. Furthermore, detailed experimental protocols for the determination of its key physical characteristics are presented, empowering researchers to perform their own analyses.
This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical nature of novel pyrazole derivatives. The information contained herein is crucial for predicting bioavailability, designing purification strategies, and ensuring safe handling and storage.
Molecular Structure and Key Physicochemical Descriptors
3-Ethyl-1-methyl-1H-pyrazole possesses the molecular formula C₆H₁₀N₂ and a molecular weight of 110.16 g/mol .[2] The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. In this derivative, the C3 position is substituted with an ethyl group, and the N1 position is substituted with a methyl group.
Table 1: Core Molecular and Physical Descriptors of 3-Ethyl-1-methyl-1H-pyrazole
| Property | Value/Prediction | Source |
| Molecular Formula | C₆H₁₀N₂ | [2] |
| Molecular Weight | 110.16 g/mol | [2] |
| CAS Number | 30433-58-0 | [2] |
| Physical State | Predicted to be a liquid at room temperature | Inferred from analogs |
| Boiling Point | Predicted to be in the range of 180-220 °C | Inferred from analogs |
| Density | Predicted to be approximately 0.95-1.05 g/mL | Inferred from analogs |
| Refractive Index | Predicted to be in the range of 1.48-1.52 | Inferred from analogs |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate) and sparingly soluble in water. | Inferred from analogs[3][4] |
Predicted Physical Properties in Detail
The physical properties of 3-Ethyl-1-methyl-1H-pyrazole are largely influenced by the nature of the pyrazole core and its substituents. The N-methylation prevents intermolecular hydrogen bonding that is observed in N-unsubstituted pyrazoles, which is expected to result in a lower boiling point compared to its N-H counterpart.[5] The ethyl group at the C3 position will contribute to the overall molecular weight and van der Waals interactions, influencing the boiling point and density.
Based on data from structurally similar compounds, we can make the following informed predictions:
-
Boiling Point: 3-Methylpyrazole has a boiling point of 204 °C.[6] The addition of an ethyl group in place of a methyl group would be expected to slightly increase the boiling point due to increased molecular weight and surface area. However, the N-methylation, as seen in 3-bromo-1-methyl-1H-pyrazole (boiling point 204-210 °C), suggests a boiling point in a similar range.[7]
-
Density: The density of 3-methylpyrazole is 1.02 g/mL at 25 °C.[6] It is anticipated that 3-Ethyl-1-methyl-1H-pyrazole will have a slightly lower density due to the less compact packing of the ethyl group compared to a methyl group.
-
Refractive Index: The refractive index is a measure of how light propagates through a substance and is related to its electronic structure. For 3-methylpyrazole, the refractive index is 1.495.[6] It is expected that 3-Ethyl-1-methyl-1H-pyrazole will have a similar refractive index.
-
Solubility: The presence of two nitrogen atoms in the pyrazole ring allows for hydrogen bonding with protic solvents, although the N-methylation will reduce this capability compared to N-unsubstituted pyrazoles. The ethyl and methyl groups are nonpolar. Therefore, the compound is expected to be soluble in a range of organic solvents. Its solubility in water is likely to be limited.
Experimental Determination of Physical Properties
To obtain precise values for the physical properties of 3-Ethyl-1-methyl-1H-pyrazole, the following experimental protocols are recommended.
Boiling Point Determination (Micro-scale)
The boiling point of a small sample of a liquid can be accurately determined using a micro-boiling point apparatus.
Protocol:
-
Sample Preparation: Place a few drops of 3-Ethyl-1-methyl-1H-pyrazole into a small test tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer and place it in a heating block or an oil bath.
-
Heating: Gradually heat the apparatus. As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Observation: The boiling point is the temperature at which the stream of bubbles is rapid and continuous.
Caption: Micro-scale boiling point determination setup.
Density Determination
The density of a liquid can be determined by measuring the mass of a known volume.[3]
Protocol:
-
Tare a Volumetric Flask: Accurately weigh a clean, dry 1.00 mL volumetric flask.
-
Fill with Sample: Carefully fill the volumetric flask to the calibration mark with 3-Ethyl-1-methyl-1H-pyrazole.
-
Reweigh: Accurately weigh the filled volumetric flask.
-
Calculate Density: The density is the mass of the sample (final mass - initial mass) divided by the volume (1.00 mL).
Refractive Index Measurement
The refractive index can be measured using an Abbe refractometer.
Protocol:
-
Calibrate the Refractometer: Calibrate the instrument with a standard of known refractive index (e.g., distilled water).
-
Apply Sample: Place a few drops of 3-Ethyl-1-methyl-1H-pyrazole onto the prism of the refractometer.
-
Take Reading: Close the prism and adjust the instrument to bring the dividing line into sharp focus. Read the refractive index from the scale.
-
Record Temperature: Note the temperature at which the measurement was taken, as refractive index is temperature-dependent.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 3-Ethyl-1-methyl-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups, as well as the two protons on the pyrazole ring. The chemical shifts can be predicted based on the electronic environment of the protons.
-
Ethyl group: A triplet for the methyl protons and a quartet for the methylene protons.
-
N-methyl group: A singlet.
-
Pyrazole ring protons: Two distinct signals in the aromatic region.
-
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
General NMR Sample Preparation Protocol:
-
Dissolve Sample: Dissolve approximately 5-10 mg of 3-Ethyl-1-methyl-1H-pyrazole in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
-
Acquire Spectrum: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.[8][9]
Caption: General workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
C-H stretching: From the alkyl groups and the aromatic pyrazole ring.
-
C=N and C=C stretching: Characteristic of the pyrazole ring.
-
C-N stretching: From the N-methyl and N-ethyl linkages.
General IR Spectroscopy Protocol (ATR):
-
Clean the ATR Crystal: Ensure the crystal of the ATR-FTIR spectrometer is clean.
-
Background Scan: Record a background spectrum.
-
Apply Sample: Place a drop of 3-Ethyl-1-methyl-1H-pyrazole directly onto the ATR crystal.
-
Acquire Spectrum: Acquire the IR spectrum.[7]
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak (M⁺) should be observed at m/z 110. Common fragmentation patterns for pyrazoles involve cleavage of the side chains and fragmentation of the heterocyclic ring.[10]
General MS Protocol (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.
-
Ionization: Ionize the sample using a high-energy electron beam.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Safety and Handling
Based on the GHS classification for 3-Ethyl-1-methyl-1H-pyrazole, the following safety precautions are mandatory:[2]
-
Flammable Liquid: Keep away from heat, sparks, and open flames. Store in a well-ventilated area in a tightly closed container.
-
Skin and Eye Irritant: Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves. In case of contact, flush the affected area with copious amounts of water.
-
Respiratory Irritant: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
Conclusion
This technical guide has provided a comprehensive overview of the predicted physical properties of 3-Ethyl-1-methyl-1H-pyrazole, grounded in the established chemical principles of pyrazole derivatives. While experimental data for this specific molecule is sparse, the provided predictive data and detailed experimental protocols offer a solid foundation for researchers to characterize and utilize this compound in their work. Adherence to the outlined safety procedures is paramount to ensure the well-being of laboratory personnel. The methodologies described herein are not only applicable to the title compound but can also serve as a valuable resource for the characterization of other novel heterocyclic molecules.
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